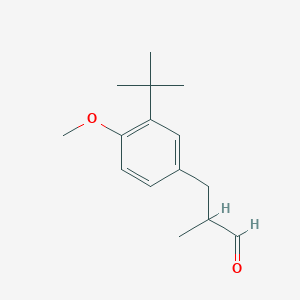

![molecular formula C23H19F3N4O B2864947 N-[2-(1H-吲哚-3-基)乙基]-2-[3-(三氟甲基)苯胺基]吡啶-3-羧酰胺 CAS No. 1023845-99-9](/img/structure/B2864947.png)

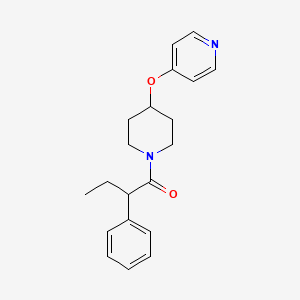

N-[2-(1H-吲哚-3-基)乙基]-2-[3-(三氟甲基)苯胺基]吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

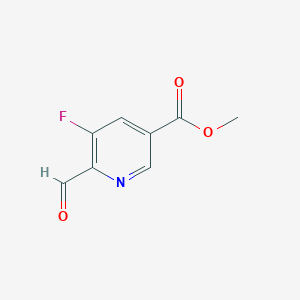

Indole derivatives like N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide are of great interest due to their diverse pharmacological properties . They are often synthesized by combining tryptamine, a biogenic amine, with other compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound. A common method for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of similar compounds is often determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of an amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various spectroscopic techniques .科学研究应用

化学合成和修饰

N-烷基化过程是合成各种含氮杂环化合物的基础,包括苯胺和羧酰胺。带有与氮相连的酸性氢原子的苯胺、羧酰胺和杂环化合物的 N-烷基化可以通过乙腈中的卤代烷实现,使用氟化铯-硅藻土作为固体碱。该方法有效地生成 N-烷基化产物,包括吡咯、吲哚等,突出了与 N-[2-(1H-吲哚-3-基)乙基]-2-[3-(三氟甲基)苯胺基]吡啶-3-羧酰胺化合物相关的化学修饰和合成的通用方法(Hayat 等人,2001)。

抗癌活性

涉及羧酰胺衍生物的研究,例如 DFT 构象分析、基于波函数的反应性分析、对接和 MD 模拟,表明了潜在的抗肿瘤活性。通过检查相关化合物的电子结构和化学特性,可以获得对生物活性和与癌症相关蛋白相互作用的见解。这种方法有助于理解复杂分子的抗癌潜力,包括 N-[2-(1H-吲哚-3-基)乙基]-2-[3-(三氟甲基)苯胺基]吡啶-3-羧酰胺衍生物(Al-Otaibi 等人,2022)。

成像癌症酪氨酸激酶

用于正电子发射断层扫描 (PET) 成像的放射性标记化合物的合成代表了一个重要的研究领域。例如,N-[2-(二乙氨基)乙基]-5-[(Z)-(5-[18F]氟-2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)甲基]-2,4-二甲基-1H-吡咯-3-羧酰胺 已被开发用于成像癌症酪氨酸激酶。此类创新为非侵入性研究癌症生物学和评估靶向治疗的功效提供了一条途径(Wang 等人,2005)。

抗过敏剂

对 N-(吡啶-4-基)-(吲哚-3-基)乙酰胺和丙酰胺的探索导致了新型抗过敏化合物的发现。通过合成和评估一系列这些化合物,研究人员已经确定了表现出显着抗过敏效力的特定衍生物,展示了此类化学框架的治疗潜力(Menciu 等人,1999)。

作用机制

While the mechanism of action for the specific compound you’re interested in is not available, similar compounds often have anti-inflammatory effects. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

未来方向

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O/c24-23(25,26)16-5-3-6-17(13-16)30-21-19(8-4-11-27-21)22(31)28-12-10-15-14-29-20-9-2-1-7-18(15)20/h1-9,11,13-14,29H,10,12H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGIWYVPGOVQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)